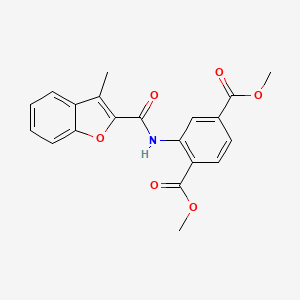

Dimethyl 2-(3-methylbenzofuran-2-carboxamido)terephthalate

Description

Dimethyl 2-(3-methylbenzofuran-2-carboxamido)terephthalate is a chemical compound used in various scientific research applications. It is known for its diverse applications, including drug discovery, material synthesis, and advanced polymer engineering.

Properties

IUPAC Name |

dimethyl 2-[(3-methyl-1-benzofuran-2-carbonyl)amino]benzene-1,4-dicarboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17NO6/c1-11-13-6-4-5-7-16(13)27-17(11)18(22)21-15-10-12(19(23)25-2)8-9-14(15)20(24)26-3/h4-10H,1-3H3,(H,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZWUZFKUDGPOLC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(OC2=CC=CC=C12)C(=O)NC3=C(C=CC(=C3)C(=O)OC)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17NO6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of Dimethyl 2-(3-methylbenzofuran-2-carboxamido)terephthalate typically involves the reaction of 3-methylbenzofuran-2-carboxylic acid with terephthalic acid dimethyl ester under specific reaction conditions. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions often include anhydrous solvents and inert atmosphere to prevent any side reactions .

Chemical Reactions Analysis

Dimethyl 2-(3-methylbenzofuran-2-carboxamido)terephthalate undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: It can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace functional groups in the molecule.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Chemical Synthesis and Material Science

Dimethyl 2-(3-methylbenzofuran-2-carboxamido)terephthalate is primarily utilized in the synthesis of advanced materials and polymers. Its unique structure allows it to participate in various chemical reactions, making it a valuable intermediate in material science.

- Polymer Synthesis : The compound is employed in the production of high-performance polymers due to its ability to enhance thermal stability and mechanical properties. It can be incorporated into polymer matrices to improve their functionality.

- Coatings and Inks : It is also used in formulating coatings and inks that require specific properties such as durability and resistance to environmental factors. The compound's reactivity allows for modifications that can tailor these materials for specific applications.

Biological Research

In biological research, this compound serves as a tool for studying various biological processes and interactions.

- Drug Discovery : The compound plays a significant role in drug discovery, particularly in the design of new therapeutic agents. Its structural features enable it to interact with biological targets, which is essential for developing new medications.

- Mechanism of Action : The benzofuran moiety within the compound allows it to interact with enzymes and receptors, leading to alterations in cellular functions. This interaction is crucial for understanding potential therapeutic effects and side effects.

Industrial Applications

The industrial applications of this compound are broad, extending into various sectors.

- High-Performance Materials : The compound is utilized in creating materials that require high strength and resistance to degradation under extreme conditions. This includes applications in aerospace, automotive, and electronics industries.

- Coatings : In industrial settings, it is used to produce coatings that provide protective barriers against corrosion and wear, enhancing the longevity of products.

Preparation Methods

The synthesis of this compound typically involves the reaction of 3-methylbenzofuran-2-carboxylic acid with terephthalic acid dimethyl ester. The reaction conditions include:

- Reagents : A coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) are commonly used.

- Solvents : Anhydrous solvents are preferred to prevent hydrolysis during the reaction.

- Atmosphere : An inert atmosphere (e.g., nitrogen or argon) is maintained to avoid unwanted side reactions.

Case Study 1: Drug Development

In a study focused on drug development, researchers utilized this compound as a lead compound for synthesizing potential anti-cancer agents. The compound demonstrated significant activity against various cancer cell lines, highlighting its potential therapeutic applications.

Case Study 2: Material Enhancement

Another study evaluated the use of this compound in enhancing the properties of polymer blends used in automotive applications. The incorporation of this compound resulted in improved mechanical strength and thermal stability compared to traditional polymers.

Mechanism of Action

The mechanism of action of Dimethyl 2-(3-methylbenzofuran-2-carboxamido)terephthalate involves its interaction with specific molecular targets and pathways. The benzofuran moiety in the compound is known to interact with various biological targets, including enzymes and receptors. The compound’s effects are mediated through these interactions, leading to changes in cellular processes and functions .

Comparison with Similar Compounds

Dimethyl 2-(3-methylbenzofuran-2-carboxamido)terephthalate can be compared with other similar compounds, such as:

Dimethyl 2-(benzofuran-2-carboxamido)terephthalate: This compound lacks the methyl group on the benzofuran ring, which can affect its reactivity and biological activity.

Dimethyl 2-(3-methylbenzofuran-2-carboxamido)phthalate: This compound has a different carboxamido group, which can influence its chemical properties and applications.

The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties .

Biological Activity

Dimethyl 2-(3-methylbenzofuran-2-carboxamido)terephthalate is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including mechanisms of action, pharmacological effects, and relevant studies.

Chemical Structure and Properties

This compound is characterized by the following structural features:

- Molecular Formula : C₁₅H₁₅N₁O₄

- Molecular Weight : 273.29 g/mol

- IUPAC Name : this compound

The presence of the benzofuran moiety is significant for its biological activity, as benzofurans are known for various pharmacological properties.

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets, including enzymes and receptors. Research indicates that compounds containing benzofuran structures can modulate signaling pathways associated with inflammation, cancer cell proliferation, and microbial resistance.

Antimicrobial Activity

Studies have demonstrated that derivatives of benzofuran, including this compound, exhibit significant antimicrobial properties. In a study evaluating various synthesized compounds, those containing the benzofuran structure showed promising activity against multiple bacterial and fungal strains. The minimum inhibitory concentrations (MICs) for these compounds were assessed, revealing effectiveness comparable to standard antimicrobial agents .

Anti-inflammatory Effects

The compound's potential anti-inflammatory effects have been explored in various models. Research indicates that it may inhibit pro-inflammatory cytokines and enzymes involved in inflammatory processes. This activity suggests a mechanism similar to non-steroidal anti-inflammatory drugs (NSAIDs), making it a candidate for further investigation in treating inflammatory diseases.

Anticancer Properties

Preliminary studies have indicated that this compound may possess anticancer properties. In vitro assays on cancer cell lines demonstrated that the compound can induce apoptosis and inhibit cell proliferation. The mechanism appears to involve the modulation of cell cycle regulators and apoptotic pathways, warranting further exploration in vivo.

Case Studies and Research Findings

- Antimicrobial Evaluation : A study published in 2009 synthesized several derivatives of 3-methylbenzofuran-2-carbohydrazide and tested their antimicrobial activity against five fungal species and four bacterial species. The results showed that some derivatives exhibited significant antimicrobial activity, suggesting potential therapeutic applications .

- Anti-cancer Screening : Research focusing on benzofuran derivatives found that certain compounds could effectively inhibit cancer cell growth in vitro. These studies utilized various cancer cell lines to assess the cytotoxic effects and mechanisms involved .

- Inflammation Models : In animal models of inflammation, compounds similar to this compound demonstrated reduced edema and lower levels of inflammatory markers, indicating their potential as anti-inflammatory agents .

Data Summary Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.